molecular formula C19H21N5O2 B2636024 2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878735-59-2

2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2636024
CAS No.: 878735-59-2
M. Wt: 351.41
InChI Key: ILEYUDIQDNRAMS-UHFFFAOYSA-N
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Description

2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a complex chemical compound with significant potential in various fields, including medical, environmental, and industrial research. Its unique structural properties make it an indispensable tool for advancing scientific knowledge and applications.

Preparation Methods

The synthesis of 2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione involves several stepsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the methyl and phenyl groups attached to the purino[7,8-a]imidazole core.

Scientific Research Applications

This compound finds applications in diverse fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, it serves as a building block for more complex molecules. In medicinal chemistry, it is explored for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities . In material science, its unique structural properties are utilized in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione involves interactions with various molecular targets and pathways. It may act by binding to specific enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds such as imidazole derivatives and purine analogs . These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of the purino[7,8-a]imidazole core with the tetramethyl and methylphenyl groups, which confer distinct chemical and biological properties.

Similar Compounds

  • Imidazole derivatives
  • Purine analogs
  • Tetramethyl-substituted compounds
  • Methylphenyl-substituted compounds

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-11-8-6-7-9-14(11)10-23-12(2)13(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEYUDIQDNRAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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